Molecular Weight and Lipophilicity Differentiation: 4-Benzyl vs. 4-Methoxy Analog
4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (MW 376.5) is substantially larger and more lipophilic than its 4-methoxy analog (MW 316.4; ΔMW ≈ 60 Da) . The benzyl substitution introduces an additional phenyl ring and a methylene linker, increasing the calculated logP by approximately 1.5–2.0 log units relative to the methoxy derivative, based on the additive contribution of the benzyl fragment (Hansch π ≈ 2.0 for –CH₂Ph vs. π ≈ –0.02 for –OCH₃) [1]. This elevated lipophilicity predicts higher membrane permeability but also greater susceptibility to CYP450-mediated metabolism and potential plasma protein binding.
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 376.5 g/mol; predicted logP ≈ 5.5–6.2 (based on ZINC database entry for analogous scaffold) |
| Comparator Or Baseline | 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 313224-98-5): MW = 316.4 g/mol; predicted logP ≈ 3.5–4.0 |
| Quantified Difference | ΔMW ≈ +60 Da; ΔclogP ≈ +1.5 to +2.2 log units |
| Conditions | In silico property prediction; ZINC database and fragment-based Hansch analysis |
Why This Matters
The higher molecular weight and lipophilicity of the 4-benzyl analog place it in a different property space than the 4-methoxy analog, directly impacting oral bioavailability prediction, CNS penetration potential, and suitability for specific assay formats, which are critical selection criteria for procurement.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Fragment constant π for –CH₂Ph ≈ 2.0; π for –OCH₃ ≈ –0.02. View Source
